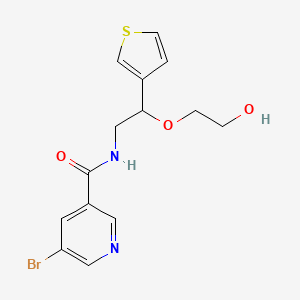
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide, also known as BTE-Nic, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Applications De Recherche Scientifique
Synthesis and Binding Affinity
Synthesis of Nicotinamide Derivatives
Several nicotinamide derivatives have been synthesized, including those with affinities for specific receptors. For instance, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were prepared and evaluated for their binding to 5-HT3 and dopamine D2 receptors. Among these, specific derivatives like 5-bromo-2-methoxy-6-methylaminonicotinamide showed potent affinities for both receptors, indicating a potential for targeted therapeutic applications (Hirokawa, Yoshida, & Kato, 1998).
Metabolic Studies and Herbicide Resistance
Herbicide Resistance through Gene Transfer
Research has explored the use of genes like bxn, encoding a specific nitrilase, in conferring herbicide resistance. This gene was transferred to tobacco plants, leading to the expression of a bromoxynil-specific nitrilase in leaves, which conferred resistance to high levels of bromoxynil. This signifies an approach to achieve herbicide resistance by introducing novel catabolic detoxification genes in plants (Stalker, McBride, & Malyj, 1988).
Pharmacological Potential and Interactions
Potential for Pharmacological Activity
Nicotinamide and its derivatives have been evaluated for their pharmacological potential in various studies. For instance, certain ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives were studied, leading to the synthesis of compounds with preliminary pharmacological activity, indicating potential applications in therapeutic or biochemical contexts (Chapman, Clarke, Gore, & Sharma, 1971).
Inhibition and Metabolic Activity
Inhibition of Drug Metabolism by Liver Microsomes
Nicotinamide has been found to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, affecting the metabolism of compounds like aminopyrine and aniline. This inhibition can be competitive or a mix of competitive and noncompetitive, indicating a potential regulatory role in metabolic pathways (Schenkman, Ball, & Estabrook, 1967).
Herbicidal Activity and SAR Studies
Discovery of Herbicidal Activity
Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been synthesized and shown to possess herbicidal activity against certain species like Agrostis stolonifera and Lemna paucicostata. These findings contribute to the development of new herbicides and the understanding of structure-activity relationships in this domain (Yu et al., 2021).
Propriétés
IUPAC Name |
5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-12-5-11(6-16-7-12)14(19)17-8-13(20-3-2-18)10-1-4-21-9-10/h1,4-7,9,13,18H,2-3,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBIQMIFXAGCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

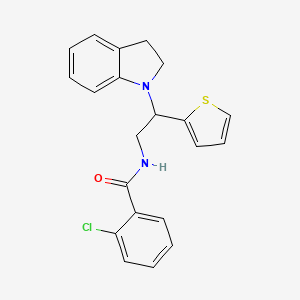
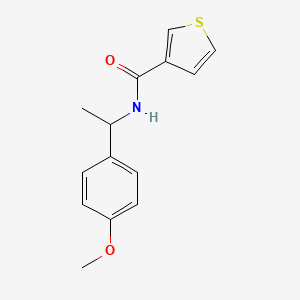
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-nicotinohydrazide](/img/structure/B2644684.png)
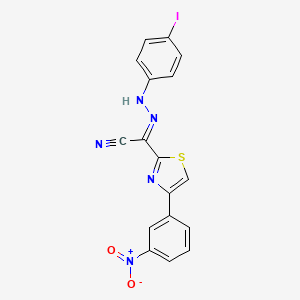
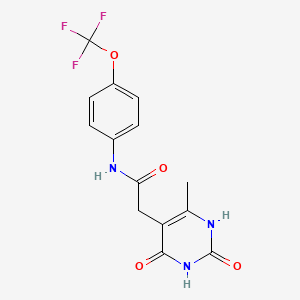
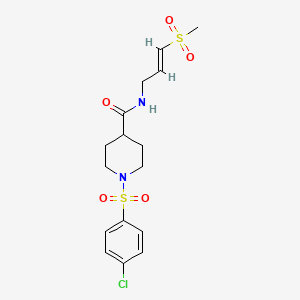

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/no-structure.png)
![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)
![4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2644696.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2644700.png)

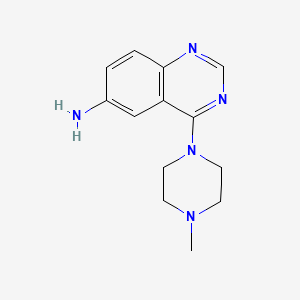
![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)